sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Solubility Pharmaceutical Intermediates Formulation Science

Choose the sodium salt form to eliminate solubility bottlenecks encountered with the free acid. This pre‑formed, water‑soluble intermediate dissolves directly in aqueous buffers and polar solvents, generating the reactive benzimidazole‑1‑acetate anion in situ without additional base. Ideal for high‑throughput amide/ester syntheses, antimicrobial screening in PBS or cell media, and rapid SAR library generation around the benzimidazole core. Simplifying workflows and removing organic co‑solvent interference saves development time and ensures reproducible results.

Molecular Formula C9H7N2NaO2
Molecular Weight 198.157
CAS No. 68392-61-0
Cat. No. B2475326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-(1H-1,3-benzodiazol-1-yl)acetate
CAS68392-61-0
Molecular FormulaC9H7N2NaO2
Molecular Weight198.157
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+]
InChIInChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
InChIKeyVZWNCVNODQWRGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS 68392-61-0): Benzimidazole Intermediate Properties & Procurement Guide


Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS 68392-61-0), also known as benzimidazole-1-acetic acid sodium salt, is a sodium salt of a functionalized benzimidazole derivative with the molecular formula C9H7N2NaO2 and a molecular weight of 198.15 g/mol . It serves as a versatile building block for synthesizing more complex benzimidazole-based heterocyclic compounds and is valued for its role as an intermediate in medicinal chemistry [1]. Its characterization is provided in vendor databases, with reported purities typically at or above 97% .

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate vs. Free Acid: Why Salt Form Selection Matters for Solubility and Handling


Procurement of the correct salt form is critical for downstream experimental success. While the free acid analog, 2-(1H-benzo[d]imidazol-1-yl)acetic acid (CAS 40332-16-9), shares the same core benzimidazole structure, its physicochemical properties differ markedly from the sodium salt . The sodium salt is specifically chosen for applications requiring enhanced aqueous solubility and better handling characteristics, a well-established principle for benzimidazole derivatives where the free acid forms often exhibit high melting points and limited water solubility [1]. Substituting the sodium salt with the free acid could lead to unexpected precipitation, altered reaction kinetics, or the need for additional base for solubilization, directly impacting reproducibility in aqueous syntheses or biological assays.

Quantitative Differentiation of Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate: A Comparative Data Analysis


Enhanced Aqueous Solubility: Sodium Salt vs. Free Acid Analog

The sodium salt of 2-(1H-1,3-benzodiazol-1-yl)acetate is designed for superior aqueous solubility compared to its free acid counterpart (CAS 40332-16-9). The parent benzimidazole heterocycle is known to be sparingly soluble in cold water, and the acetic acid derivative is a solid with a high melting point of 285-290 °C . Conversion to the sodium salt yields a compound with a lower melting point and significantly higher solubility in polar solvents, a property critical for its use in aqueous reactions and biological studies [1]. While direct quantitative solubility comparison data (e.g., mg/mL) is not publicly available, this difference is a fundamental principle of salt formation in medicinal chemistry.

Solubility Pharmaceutical Intermediates Formulation Science

Cost and Purity Benchmarking for Procurement Decisions

A survey of commercial vendors reveals the compound is available in research quantities (1g, 5g, 10g) with a standard purity of 97% . Pricing data from major suppliers like Fujifilm Wako indicates a significant investment, with 1g priced at approximately ¥70,000 (excl. tax) . This price point, while high, positions it as a specialized research chemical rather than a commodity. In contrast, the free acid analog (CAS 40332-16-9) is available at a lower cost, for example, a 5g quantity priced around $76.00 . The premium for the sodium salt is justified by its specialized utility in aqueous applications and as a pre-formed intermediate.

Procurement Chemical Synthesis Cost Analysis

Biological Activity Profile: A Class-Level Assessment

Direct, quantitative biological activity data for this specific compound is absent from the primary literature. However, its classification as a benzimidazole acetic acid derivative provides context. Studies on closely related benzimidazole acetic acid derivatives have demonstrated significant antibacterial, antifungal, and antitubercular activities, with some compounds showing promising activity when compared to standard drugs like streptomycin [1][2]. The sodium salt of 2-(1H-1,3-benzodiazol-1-yl)acetate is therefore investigated for its potential antimicrobial, antifungal, and antiviral properties, as stated by multiple vendors . Its value lies as a foundational scaffold for further derivatization.

Antimicrobial Drug Discovery Benzimidazole SAR

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate: Optimal Use Cases in Research and Development


Aqueous-Phase Synthesis of Complex Benzimidazole Derivatives

The enhanced aqueous solubility of the sodium salt makes it the ideal precursor for reactions conducted in water or polar protic solvents [1]. It can be directly added to aqueous reaction mixtures to generate the reactive 2-(1H-1,3-benzodiazol-1-yl)acetate anion in situ, avoiding the need for a separate base and simplifying the synthesis of amides, esters, or other functionalized benzimidazole compounds. This is particularly advantageous in high-throughput chemistry where handling solids and co-solvents can be challenging.

Direct Formulation in Biological Assay Buffers

For preliminary antimicrobial or antifungal screening, the sodium salt can be directly dissolved in aqueous buffer systems (e.g., PBS, cell culture media) at millimolar concentrations [2]. This eliminates the confounding variable of organic co-solvents like DMSO, which can interfere with certain assays or exhibit inherent toxicity. Its use ensures that any observed biological activity is attributable solely to the compound and not the vehicle.

Cost-Effective Analoging and Medicinal Chemistry

Despite its higher cost per gram compared to the free acid , its utility as a pre-formed, water-soluble intermediate can significantly reduce overall development time and cost. The compound can serve as a core scaffold for the rapid generation of compound libraries through well-established chemistries on the acetate group, allowing researchers to efficiently explore structure-activity relationships (SAR) around the benzimidazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.